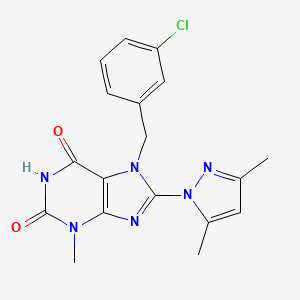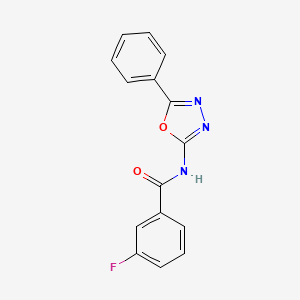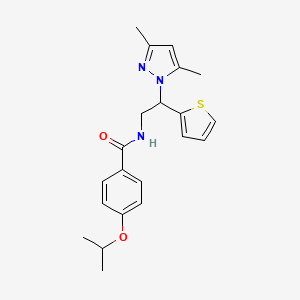![molecular formula C8H10N2OS B2846380 N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide CAS No. 1343884-66-1](/img/structure/B2846380.png)
N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole compounds often involves the use of coupling reagents . The structure of the synthesized compounds can be elucidated by spectral data .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including “N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide,” exhibit significant antimicrobial properties. These compounds have been investigated for their ability to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics and antifungal agents. For instance, sulfazole, a thiazole-based compound, demonstrates antimicrobial activity. Further studies are needed to optimize the structure of these derivatives for enhanced efficacy against specific pathogens .
Anticancer Potential
“Tiazofurin,” a thiazole-containing compound, has shown promise as an anticancer agent. It inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby interfering with cancer cell proliferation. Researchers continue to investigate thiazole derivatives, including those related to “N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide,” for their potential in cancer therapy. These compounds may offer targeted approaches to treat various malignancies .
Antioxidant Properties
Thiazoles possess antioxidant activity, protecting cells from oxidative stress and free radical damage. The synthesized derivatives of “N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide” have been evaluated for their ability to scavenge free radicals. These compounds could contribute to preventing oxidative damage associated with aging, inflammation, and certain diseases .
Anti-Inflammatory Effects
Some thiazole-based compounds exhibit anti-inflammatory properties. They may modulate inflammatory pathways and reduce inflammation-related symptoms. While more research is needed, these derivatives hold potential as future anti-inflammatory drugs .
Antihypertensive Activity
Thiazoles have been investigated for their effects on blood pressure regulation. Certain derivatives, including those related to “N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide,” may act as antihypertensive agents by influencing vascular tone and blood flow. Clinical studies are ongoing to validate their efficacy .
Anti-Alzheimer’s Potential
Researchers have explored thiazole derivatives as potential treatments for Alzheimer’s disease. These compounds may modulate neurotransmitter systems, enhance cognitive function, and protect against neurodegeneration. While still in the early stages of investigation, they represent an exciting avenue for Alzheimer’s research .
Industrial Applications
Beyond their biological activities, thiazoles find applications in industry. They serve as intermediates in the synthesis of dyes, pigments, and catalysts. Additionally, they contribute to rubber vulcanization, liquid crystal technology, and sunscreen formulations .
Synthesis and Biological Evaluation of Thiazole Derivatives Thiazoles: having diverse biological activities
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to interact with a variety of targets, including enzymes and receptors, in biological systems .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-8(11)9-4-3-7-5-12-6-10-7/h2,5-6H,1,3-4H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYADCSKCWBFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CSC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

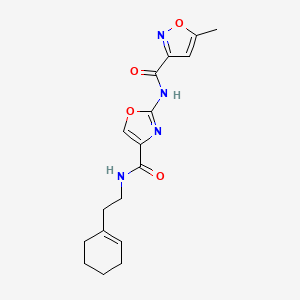
![N-benzhydryl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846298.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2846300.png)
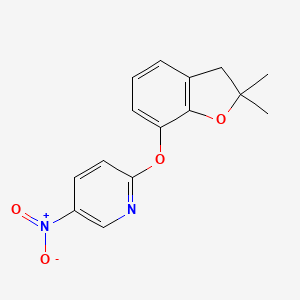
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2846302.png)
![5-cyclopropyl-N,N-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-sulfonamide](/img/structure/B2846303.png)

![N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2846306.png)
![6-benzyl-5-(benzylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2846307.png)

